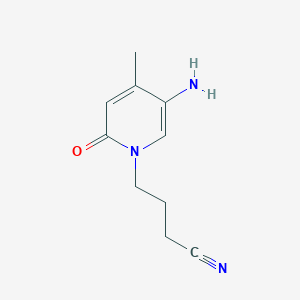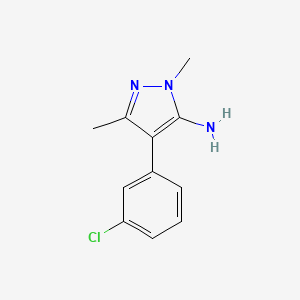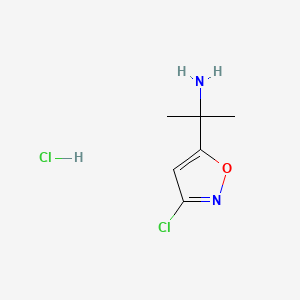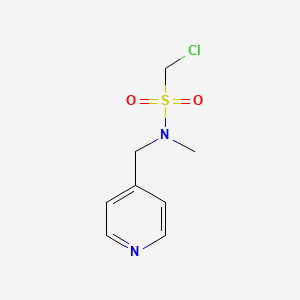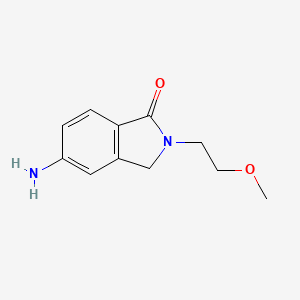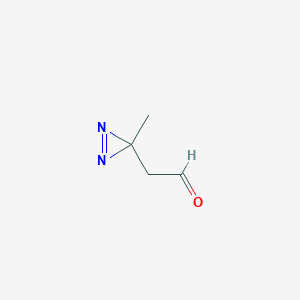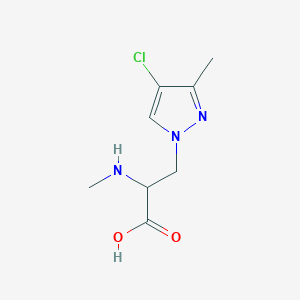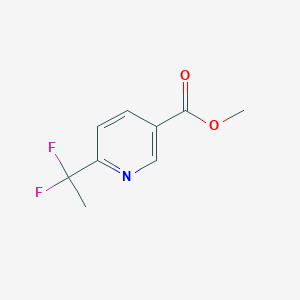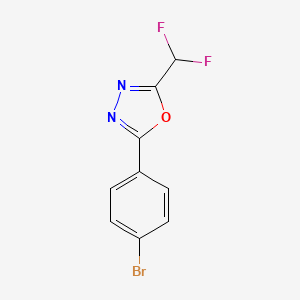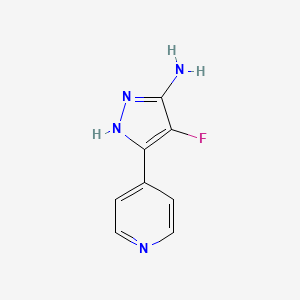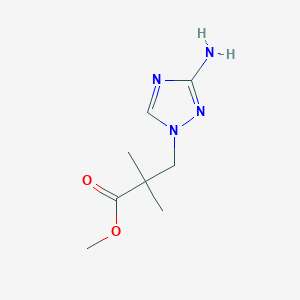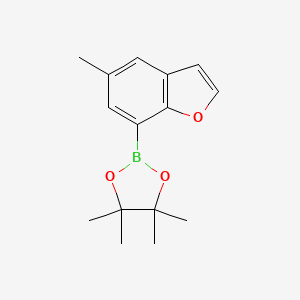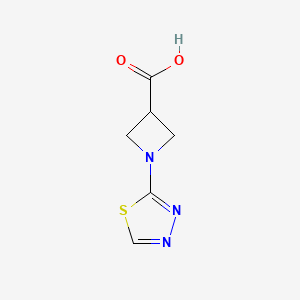
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features both a thiadiazole and an azetidine ring. The presence of these rings imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research. The thiadiazole ring is known for its biological activity, while the azetidine ring is notable for its strain-driven reactivity.
準備方法
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring due to its ring strain. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with biomolecules such as proteins and DNA, leading to its biological activity . The azetidine ring, due to its strain, can undergo ring-opening reactions that are crucial for its reactivity.
類似化合物との比較
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azetidine derivatives: These compounds share the azetidine ring and are known for their strain-driven reactivity. The uniqueness of this compound lies in the combination of both rings, which imparts a unique set of chemical and biological properties.
特性
分子式 |
C6H7N3O2S |
|---|---|
分子量 |
185.21 g/mol |
IUPAC名 |
1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2S/c10-5(11)4-1-9(2-4)6-8-7-3-12-6/h3-4H,1-2H2,(H,10,11) |
InChIキー |
QEHGOWLKIWRGIK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NN=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


